1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one
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Overview
Description
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
The synthesis of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one can be achieved through various synthetic routes. One common method involves the condensation of ketones and amidines under oxidative conditions. For instance, molecular oxygen can be used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency .
Chemical Reactions Analysis
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is a key component in the development of new drugs for treating infectious diseases, inflammation, and cancer.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one can be compared with other imidazole derivatives such as:
- 1-Phenylimidazole
- 2-(1H-Imidazol-1-yl)ethanol
- Bis(4-(1H-Imidazol-1-yl)phenyl)methanone These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
89372-28-1 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H14N2O/c1-13(2,11-6-4-3-5-7-11)12(16)15-9-8-14-10-15/h3-10H,1-2H3 |
InChI Key |
SWGBHPSSNZWROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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